4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid
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Overview
Description
4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the trifluoromethoxylation of a biphenyl derivative, followed by hydroxylation and carboxylation reactions. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .
Scientific Research Applications
4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in inflammatory cell models and reduce oxidative stress in various biological systems. These effects are mediated through the modulation of signaling pathways related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted biphenyl derivatives, such as 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde .
Uniqueness
What sets 4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9F3O4 |
---|---|
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) |
InChI Key |
PPBNCJUNNAZZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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